Nonacosafluoro-1-iodotetradecane
Description
Nonacosafluoro-1-iodotetradecane (CAS 307-63-1) is a perfluorinated alkyl iodide with the molecular formula C₁₄F₂₉I and a molecular weight of 846.01 g/mol. It is a fully fluorinated tetradecane derivative substituted with an iodine atom at the terminal position. Key physical properties include a boiling point of 93–97°C at 5 Torr (0.67 kPa), indicative of its low volatility under reduced pressure . The compound is also identified by alternative names, such as Perfluorotetradecyl iodide and 1-Iodoperfluorotetradecane, and is structurally characterized by its InChIKey (WYJYLYUQYLRPAB-UHFFFAOYSA-N) and SMILES notation (C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F).
Perfluorinated alkyl iodides like this compound are critical intermediates in synthesizing fluoropolymers, surfactants, and hydrophobic coatings due to their chemical stability and reactivity at the iodine-terminated site .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F29I/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIPPKXKESHCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F29I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059797 | |
| Record name | Nonacosafluoro-1-iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-63-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-14-iodotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonacosafluoro-1-iodotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonacosafluoro-1-iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonacosafluoro-1-iodotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosafluoro-1-iodotetradecane is typically synthesized through a series of fluorination and iodination reactionsThe reaction conditions often involve the use of transition metal catalysts to facilitate the fluorination process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination, where hydrocarbons are exposed to fluorine gas in the presence of a catalyst. This is followed by iodination, where the fluorinated hydrocarbons react with iodine to form the final product .
Chemical Reactions Analysis
Types of Reactions: Nonacosafluoro-1-iodotetradecane primarily undergoes substitution reactions due to the presence of the iodine atom. The iodine atom can be replaced by other atoms or groups, making it a versatile compound for various chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the substitution reactions of this compound depend on the nucleophile used. For example, reactions with amines can produce perfluorinated amines, while reactions with thiols can yield perfluorinated thiols .
Scientific Research Applications
Nonacosafluoro-1-iodotetradecane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and imaging agents. In industry, it is utilized in the production of coatings, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of nonacosafluoro-1-iodotetradecane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This property makes it a valuable intermediate in the synthesis of various fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile used.
Comparison with Similar Compounds
Nonacosafluoro-1-iodotetradecane belongs to a broader class of perfluoroalkyl iodides (PFAIs). Below is a systematic comparison with structurally and functionally related compounds, emphasizing chain length, fluorine substitution, iodine position, and physicochemical properties.
Structural and Molecular Comparisons
Key Observations :
- Chain Length and Fluorination: Longer carbon chains (e.g., C₁₄ vs. C₉) correlate with higher molecular weights and increased thermal stability. This compound’s extensive fluorination (29 F atoms) enhances chemical inertness compared to shorter homologues .
- Functional Groups: Terminal iodine in PFAIs enables nucleophilic substitution reactions, distinguishing them from hydroxyl-terminated derivatives (e.g., Nonacosafluorohexadecan-1-ol), which are less reactive but more polar .
Physicochemical Properties
- Volatility: Longer perfluorinated chains reduce volatility. This compound’s higher boiling point compared to C₁₀ and C₁₂ analogues reflects this trend .
- Density : Increased fluorination elevates density; C₁₄F₂₉I is denser than shorter-chain PFAIs.
Environmental and Toxicological Considerations
- Persistence : All PFAIs exhibit extreme environmental persistence due to strong C–F bonds. Iodinated variants may degrade into perfluoroalkyl carboxylic acids (PFCAs), which are regulated for toxicity .
Biological Activity
Nonacosafluoro-1-iodotetradecane (CAS Number: 307-63-1) is a perfluorinated compound characterized by its unique chemical structure and properties. It belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their thermal stability and resistance to environmental degradation. This article explores the biological activity of this compound, focusing on its interactions within biological systems, potential toxicological effects, and implications for human health.
This compound is composed of a long carbon chain fully substituted with fluorine atoms, with an iodine atom attached. The molecular formula is C14F29I, and it exhibits properties typical of PFAS, such as hydrophobicity and lipophobicity.
| Property | Value |
|---|---|
| Molecular Formula | C14F29I |
| Molecular Weight | 626.09 g/mol |
| CAS Number | 307-63-1 |
| Chemical Classification | Perfluorinated compound |
Research indicates that PFAS compounds, including this compound, may interact with various biological receptors and enzymes, leading to significant physiological effects. One critical area of concern is the binding affinity of PFAS to the Vitamin D receptor (VDR), which plays a pivotal role in regulating immune function, calcium metabolism, and bone health.
VDR Interaction
A study highlighted the competitive binding of several PFAS to VDR, suggesting that this compound could potentially disrupt normal VDR signaling pathways. This disruption may lead to adverse effects such as:
- Immune suppression
- Altered hormone levels
- Bone density reduction
Toxicological Effects
The toxicological profile of this compound has not been extensively studied; however, its classification as a PFAS raises concerns regarding its persistence in the environment and potential bioaccumulation. Notable toxicological findings associated with similar compounds include:
- Endocrine disruption : Alterations in thyroid hormone levels and androgen synthesis.
- Immunotoxicity : Impairment of humoral and cellular immune responses.
Case Studies
- Case Study on Immunotoxicity : Research on perfluorooctanoic acid (PFOA), a well-studied PFAS, demonstrated that exposure led to reduced antibody responses in children following vaccinations. This suggests a similar risk may be posed by this compound due to its structural similarities.
- Bone Health Impact : Studies have linked PFAS exposure to decreased bone mineral density in laboratory animals, indicating potential risks for osteoporosis in humans exposed to such compounds over time.
Environmental Persistence and Human Health Risks
The environmental impact of this compound is significant due to its persistence in water supplies and potential for human exposure through contaminated drinking water. Epidemiological studies have associated PFAS exposure with various health issues, including:
- High cholesterol levels
- Liver dysfunction
- Increased cancer risk (specifically testicular and kidney cancers)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
